![molecular formula C14H17F3N2O4 B2713281 N-(2,3-dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide CAS No. 2310157-27-6](/img/structure/B2713281.png)
N-(2,3-dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
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Description
N-(2,3-dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide, also known as TRIM, is a compound that has been extensively studied for its potential applications in scientific research. TRIM is a synthetic compound that belongs to the class of azetidine carboxamides. It has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Scientific Research Applications
Synthesis and Biological Evaluation
N-(2,3-dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide and its derivatives have been synthesized and evaluated for various biological activities. Research has focused on the synthesis of Schiff’s bases and 2-azetidinones, exploring their antidepressant and nootropic activities. For example, compounds with specific dimethoxy substitutions on the aryl ring have shown significant antidepressant activity, highlighting the potential of the 2-azetidinone skeleton as a central nervous system (CNS) active agent (Asha B. Thomas et al., 2016).
Antimicrobial and Antitubercular Activities
Derivatives of this compound have also been synthesized and assessed for their antitubercular and antibacterial activities. Some derivatives have been found to be more potent than reference drugs like Pyrazinamide and Streptomycin, showcasing their potential as new therapeutic agents against bacterial infections and tuberculosis (S. Bodige et al., 2020).
Anti-inflammatory and Analgesic Properties
Investigations into novel pyrazole derivatives have revealed their potential as anti-inflammatory agents with minimal ulcerogenic activity. This research demonstrates the compound’s relevance in designing safer anti-inflammatory medications (S. A. El‐Hawash & A. El-Mallah, 1998).
Synthesis and Pharmaceutical Importance
Further research into the synthesis of 2-azetidinone derivatives of phenothiazine indicates the pharmaceutical importance of these compounds, showing promising antibacterial, antifungal, and antitubercular activities. Such studies underscore the broad applicability of these derivatives in developing new therapeutic agents (Ritu Sharma et al., 2012).
properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O4/c1-21-11-5-3-4-10(12(11)22-2)18-13(20)19-6-9(7-19)23-8-14(15,16)17/h3-5,9H,6-8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQRKUYHOKUSEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide |
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